Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[55]undecane-9-carboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an iodomethyl group, and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[55]undecane-9-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkoxides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: The iodomethyl group in the compound can be utilized in biological studies, particularly in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate has potential applications in drug development. Its unique structure may be exploited to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of various chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic processes.
Receptors: Binding to receptors can trigger signaling pathways, resulting in physiological responses.
Comparison with Similar Compounds
Tert-butyl iodide: Similar in having a tert-butyl group and an iodine atom, but lacks the spirocyclic structure.
Tert-butyl (2-iodoethyl)carbamate: Contains a similar iodomethyl group but has a different core structure.
Uniqueness: Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its spirocyclic framework, which provides a distinct structural feature compared to other compounds with similar functional groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDVVMASFQIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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